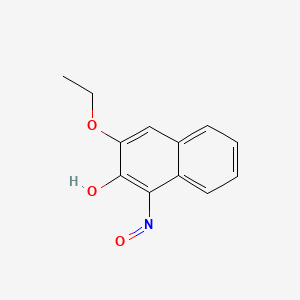
1,3-Dioxolan-2-one, 4-acetyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-1,3-dioxolan-2-one is a cyclic organic compound that belongs to the family of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The acetyl group at the 4-position adds unique chemical properties to this molecule, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 4-Acetyl-1,3-dioxolan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of molecular sieves or orthoesters can also aid in the effective removal of water, enhancing the stability and yield of the product .
化学反応の分析
Types of Reactions: 4-Acetyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine.
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
科学的研究の応用
4-Acetyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Acetyl-1,3-dioxolan-2-one involves its ability to form stable cyclic structures, which can interact with various molecular targets. In biological systems, it can form complexes with enzymes and other proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the molecular targets .
類似化合物との比較
1,3-Dioxane: Another cyclic compound with similar stability and reactivity.
1,3-Dioxolan-4-one: Shares the dioxolane ring structure but differs in the position of functional groups.
Ethylene Carbonate: A related cyclic carbonate with similar chemical properties.
Uniqueness: 4-Acetyl-1,3-dioxolan-2-one is unique due to the presence of the acetyl group at the 4-position, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic and industrial applications .
特性
分子式 |
C5H6O4 |
|---|---|
分子量 |
130.10 g/mol |
IUPAC名 |
4-acetyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6O4/c1-3(6)4-2-8-5(7)9-4/h4H,2H2,1H3 |
InChIキー |
YQPJOJHSZSETEG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1COC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


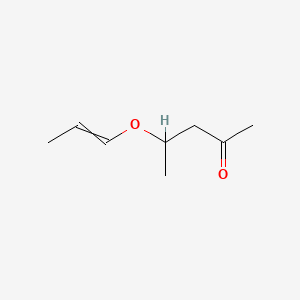
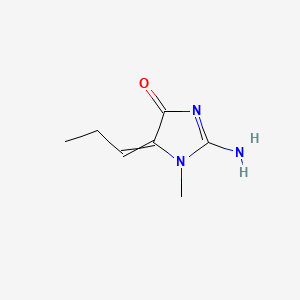
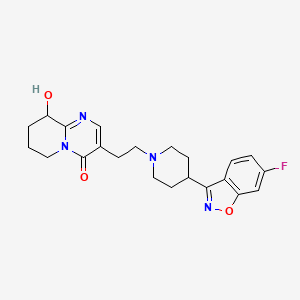
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
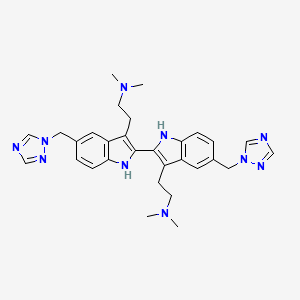
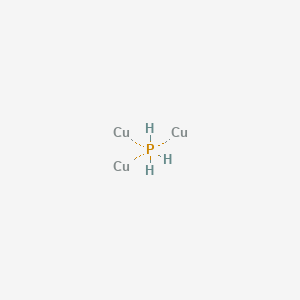
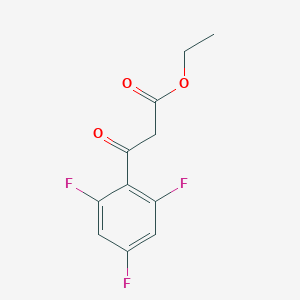
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
